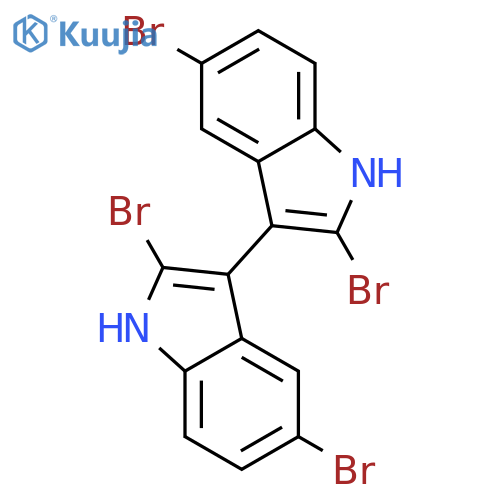Cas no 81387-82-8 (2,2',5,5'-Tetrabromo-3,3'-bi-1H-indole)

81387-82-8 structure
商品名:2,2',5,5'-Tetrabromo-3,3'-bi-1H-indole
2,2',5,5'-Tetrabromo-3,3'-bi-1H-indole 化学的及び物理的性質
名前と識別子
-
- 2,2',5,5'-Tetrabromo-3,3'-bi-1H-indole
- UNII-8B8LB6GDH3
- 2,5-dibromo-3-(2,5-dibromo-1H-indol-3-yl)-1H-indole
- 8B8LB6GDH3
- 3,3'-Bi-1H-indole, 2,2',5,5'-tetrabromo-
- Rivularin C
- Rivularin-c
- SCHEMBL17867384
- 81387-82-8
-
- インチ: InChI=1S/C16H8Br4N2/c17-7-1-3-11-9(5-7)13(15(19)21-11)14-10-6-8(18)2-4-12(10)22-16(14)20/h1-6,21-22H
- InChIKey: DZAAVUNUXUQEHG-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C1Br)C(=C(N2)Br)C3=C(NC4=C3C=C(C=C4)Br)Br
計算された属性
- せいみつぶんしりょう: 547.73800g/mol
- どういたいしつりょう: 543.74210g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 0
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.6Ų
- 疎水性パラメータ計算基準値(XlogP): 7.2
2,2',5,5'-Tetrabromo-3,3'-bi-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T291353-250mg |
2,2',5,5'-Tetrabromo-3,3'-bi-1H-indole |
81387-82-8 | 250mg |
$ 1800.00 | 2023-09-06 | ||
| TRC | T291353-100mg |
2,2',5,5'-Tetrabromo-3,3'-bi-1H-indole |
81387-82-8 | 100mg |
$884.00 | 2023-05-17 | ||
| TRC | T291353-10mg |
2,2',5,5'-Tetrabromo-3,3'-bi-1H-indole |
81387-82-8 | 10mg |
$110.00 | 2023-05-17 | ||
| TRC | T291353-50mg |
2,2',5,5'-Tetrabromo-3,3'-bi-1H-indole |
81387-82-8 | 50mg |
$471.00 | 2023-05-17 | ||
| TRC | T291353-25mg |
2,2',5,5'-Tetrabromo-3,3'-bi-1H-indole |
81387-82-8 | 25mg |
$253.00 | 2023-05-17 |
2,2',5,5'-Tetrabromo-3,3'-bi-1H-indole 関連文献
-
Anthony R. Carroll,Brent R. Copp,Rohan A. Davis,Robert A. Keyzers,Michèle R. Prinsep Nat. Prod. Rep. 2019 36 122
81387-82-8 (2,2',5,5'-Tetrabromo-3,3'-bi-1H-indole) 関連製品
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
